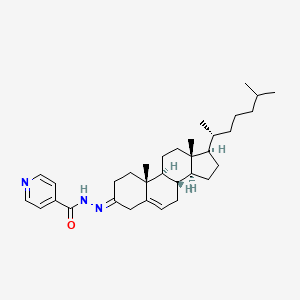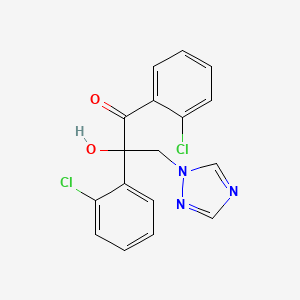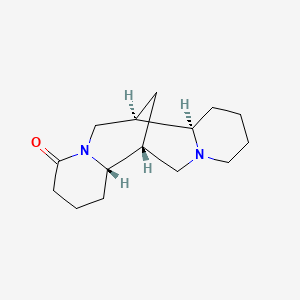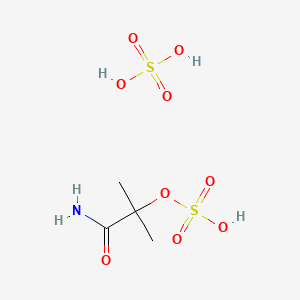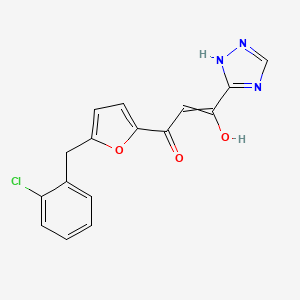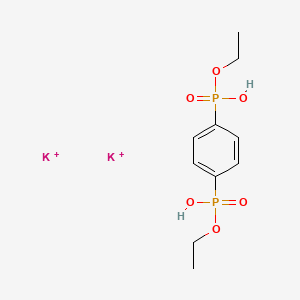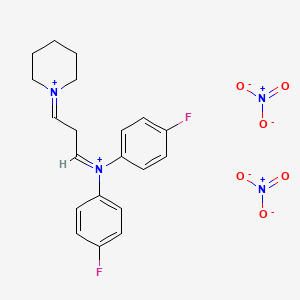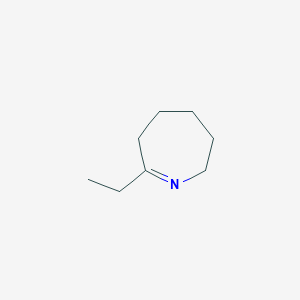![molecular formula C12H21NO4 B12686409 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol CAS No. 23184-71-6](/img/structure/B12686409.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is hygroscopic and can absorb moisture and carbon dioxide from the air. This compound is miscible with water, ethanol, and acetone, and slightly soluble in ether, benzene, and carbon tetrachloride .
Preparation Methods
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol can be synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol has a wide range of applications in scientific research:
Chemistry: It is used as a complexing agent and a pH balancer in various chemical reactions.
Biology: It serves as a buffer in biological experiments and is used in the preparation of biological samples.
Industry: It is employed in the production of detergents, textiles, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;phenol involves its ability to act as a weak base and form complexes with metal ions . It can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The pathways involved in its action include the formation of stable complexes and the alteration of pH levels in the environment .
Comparison with Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethanol;phenol is unique in its ability to act as both a base and a complexing agent. Similar compounds include:
Diethanolamine: Similar in structure but with two hydroxyl groups instead of three.
Monoethanolamine: Contains only one hydroxyl group and is less effective as a complexing agent.
Triisopropanolamine: Similar in function but with isopropanol groups instead of ethanol groups.
These compounds differ in their chemical properties and applications, with this compound being particularly versatile due to its three hydroxyl groups .
Properties
CAS No. |
23184-71-6 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;phenol |
InChI |
InChI=1S/C6H15NO3.C6H6O/c8-4-1-7(2-5-9)3-6-10;7-6-4-2-1-3-5-6/h8-10H,1-6H2;1-5,7H |
InChI Key |
JIHPTYQPPOKVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C(CO)N(CCO)CCO |
Related CAS |
23184-71-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


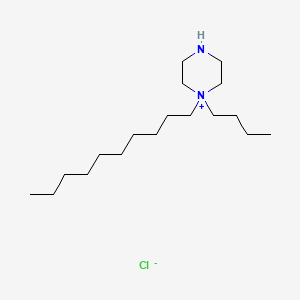
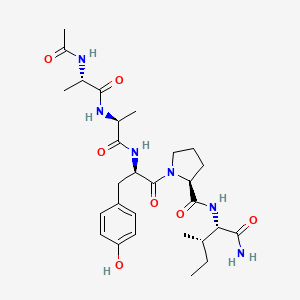
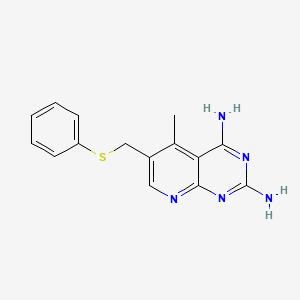
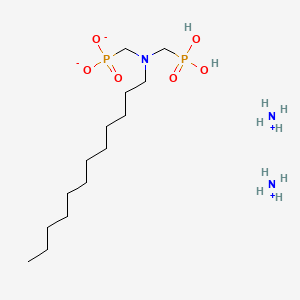
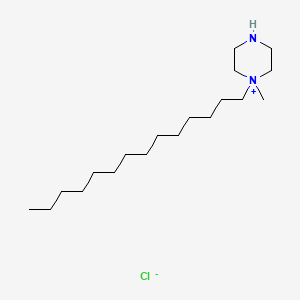
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
